molecular formula C9H7ClO3 B1608613 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 34385-94-9

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B1608613
CAS RN: 34385-94-9
M. Wt: 198.6 g/mol
InChI Key: DVOUUBIBLOOFKC-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H7ClO3 . It is a white solid .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.61 . It has a melting point of 114-115°C . The density is predicted to be 1.347±0.06 g/cm3 .

Scientific Research Applications

Enzymatic Resolution and Synthesis

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been studied for its potential in the enzymatic resolution of certain esters. For instance, its kinetic resolution was investigated using lipase, resulting in moderate enantioselectivities and enantiomeric excesses up to 86% (Ferorelli et al., 2001). Moreover, this compound has been involved in the synthesis of novel methylenedioxy-bearing quinoline derivatives, highlighting its utility in creating complex organic molecules (Gao et al., 2011).

Antibacterial Properties

There is interest in the antimicrobial potential of derivatives of this compound. A study synthesized and evaluated the in vitro antibacterial activity of some novel series of 2-Azetidinone derivatives integrated with benzofuran moieties, which showed promising results against pathogenic bacteria (Idrees et al., 2020).

Chemical Properties and Interactions

The compound's ability to form supramolecular adducts and engage in hydrogen bonding and pi-pi interactions has been extensively studied. For instance, its interaction with different cations to form organometallic complexes and its role in crystal structures have been characterized (Koner & Goldberg, 2009). Similarly, its capacity to form 1:1 cocrystals with various bases, leading to charge-assisted hydrogen bonding, has been investigated (Titi & Goldberg, 2009).

Synthesis of Isothiocoumarin Derivatives

The compound has been used in the synthesis of isothiocoumarin derivatives, a process involving multiple steps of hydrolysis and condensation, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2010).

Role in Advanced Material Synthesis

Further research includes the synthesis of novel materials such as N-heterocyclic compounds and potential NLO (Non-Linear Optical) materials, where this compound derivatives play a key role. For example, its derivatives were synthesized and showed potential as optical limiting applications in the field of photonics (Chandrakantha et al., 2013).

Drug Development and Biological Activities

In drug development, derivatives of this compound have been explored for their biological activities. Notably, they have been synthesized and tested as anticancer agents and inhibitors of NF-κB activity, demonstrating the compound's relevance in medicinal chemistry (Choi et al., 2016).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOUUBIBLOOFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390365
Record name 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34385-94-9
Record name 5-Chloro-2,3-dihydro-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34385-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30390365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,3-dihydro-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a solution of (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol (2 g, 11 mmol), KHCO3 (4.32 g, 43 mmol, 4 eq) and TEMPO (20 mg, 0.13 mmol, 0.1 eq) in water (8 ml) and CH3CN (18 ml) was added NaOCl (20 ml, aq. 15%, ˜4 eq) dropwise with stirring at 0° C. and stirred for 1 hour. The mixture was diluted with water (200 ml) and adjusted to pH˜4 with hydrogen chloride (2N). After extraction with ethyl acetate (3×200 ml), the organic layers were combined, washed with brine (200 ml), dried over anhydrous sodium sulfate, filtered, and then concentrated under vacuum. The crude material was purified by silica gel chromatography using 1% methanol in dichloromethane to elute. The product-containing fractions were combined and concentrated under vacuum to afford 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid as a yellow solid (1.6 g, 74%). 1H NMR (300 MHz, CDCl3): δ 7.05-7.22 (m, 2H), 6.83 (d, J=8.4 Hz, 1H), 5.20-5.30 (m, 1H), 3.56-3.65 (m, 1H), 3.33-3.45 (m, 1H)
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 2
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 4
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 5
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 6
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

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